1-Bromo-4-(chloromethyl)-2-fluorobenzene
Description
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Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWCSAEYOHMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(chloromethyl)-2-fluorobenzene, a key building block in modern medicinal chemistry. This document delves into its chemical and physical properties, outlines a plausible synthetic route, discusses its reactivity and applications in the synthesis of pharmaceutical intermediates, and provides detailed protocols for its analytical characterization. Furthermore, this guide addresses critical safety and handling considerations to ensure its proper use in a laboratory setting.
Introduction: A Versatile Building Block in Drug Discovery
This compound (CAS Number: 1214322-98-1) is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a chloromethyl group, and a fluorine atom on a benzene ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple reactive sites with differential reactivity allows for selective and sequential chemical transformations, making it an invaluable precursor for a wide range of biologically active molecules.[2]
The strategic incorporation of fluorine and bromine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The chloromethyl group serves as a reactive handle for introducing the substituted benzyl moiety into various molecular frameworks through nucleophilic substitution reactions. This guide aims to provide researchers and drug development professionals with a detailed understanding of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 1214322-98-1 | [4] |
| Molecular Formula | C₇H₅BrClF | [4] |
| Molecular Weight | 223.47 g/mol | [4] |
| Appearance | Not explicitly stated for this CAS, but related compounds are colorless to light yellow liquids or solids. | N/A |
| Boiling Point | Data for the exact compound is not readily available. Related compounds such as 1-bromo-4-chloro-2-fluorobenzene have a boiling point of 91-92 °C at 20 mmHg.[5] | N/A |
| Density | Data for the exact compound is not readily available. The related compound 1-bromo-4-chloro-2-fluorobenzene has a density of 1.678 g/mL at 25 °C.[5] | N/A |
| Solubility | Data for the exact compound is not readily available. Halogenated benzenes are generally soluble in common organic solvents. | N/A |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published in readily available literature, a plausible and logical synthetic route can be extrapolated from known organic chemistry transformations. A common and efficient method would likely involve the chlorination of the corresponding toluene derivative.
Proposed Synthetic Pathway
A probable synthetic route starts from the commercially available 1-bromo-2-fluoro-4-methylbenzene (also known as 4-bromo-3-fluorotoluene). The key transformation is the selective chlorination of the benzylic methyl group.
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via radical chlorination of 1-bromo-2-fluoro-4-methylbenzene.
Materials:
-
1-bromo-2-fluoro-4-methylbenzene
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-fluoro-4-methylbenzene in carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Reactivity Profile
The reactivity of this compound is dictated by its three distinct functional groups:
-
Chloromethyl Group: The benzylic chloride is the most reactive site, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of the 2-bromo-5-fluorobenzyl moiety into a target molecule.
-
Aryl Bromide: The bromine atom attached to the aromatic ring is less reactive than the benzylic chloride. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Aryl Fluoride: The fluorine atom is the least reactive of the three halogens towards typical nucleophilic aromatic substitution. However, its strong electron-withdrawing nature influences the reactivity of the aromatic ring.
This differential reactivity allows for a stepwise functionalization of the molecule, providing a powerful tool for the synthesis of complex pharmaceutical intermediates.
Applications in Drug Development
This compound serves as a critical starting material for the synthesis of various biologically active compounds. Its utility is particularly evident in the construction of heterocyclic scaffolds, which are prevalent in many approved drugs.
One notable application is in the synthesis of intermediates for drugs like dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6] The core structure of such drugs often involves a substituted phenyl group, which can be constructed using building blocks derived from this compound.
Figure 2: General synthetic utility in drug development.
Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[7]
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the chloromethyl group, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-7.8 ppm), with their splitting patterns and coupling constants providing valuable information about the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the chloromethyl carbon, typically around 45 ppm. The six aromatic carbons will give rise to distinct signals in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).[7]
Protocol for NMR Analysis:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate NMR software to obtain the final spectra for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for identifying any impurities.[8]
Protocol for GC-MS Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms or HP-5ms).
-
The mass spectrum of the parent compound will show a characteristic molecular ion peak with a distinct isotopic pattern due to the presence of bromine and chlorine atoms.
-
Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for quantitative analysis.
Protocol for HPLC Analysis:
-
Prepare a solution of the sample in a suitable mobile phase or a compatible solvent.
-
Inject the solution into an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
The purity of the sample can be determined by the relative peak area of the main component.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification
-
Hazard Statements:
-
Signal Word: Danger[4]
-
Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, should be consulted from the supplier's Safety Data Sheet (SDS).[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[10]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9]
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[9]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, offering multiple reactive sites for the synthesis of complex pharmaceutical intermediates. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development. This technical guide provides a solid foundation of knowledge for scientists and professionals working with this important compound.
References
A comprehensive list of references will be provided upon request, including links to the original source materials for verification.
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An In-depth Technical Guide to the Boiling Point of 1-Bromo-4-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-(chloromethyl)-2-fluorobenzene is a key trifunctional building block in modern synthetic chemistry, valued for its specific reactivity in the synthesis of complex molecules, particularly in the pharmaceutical industry. A precise understanding of its physicochemical properties is paramount for its effective use in process development, reaction optimization, and safety management. This technical guide provides a comprehensive analysis of the boiling point of this compound (CAS No. 1214322-98-1). In the absence of experimentally verified data in peer-reviewed literature, this document establishes a reliable boiling point estimation through a rigorous, multi-faceted approach. This includes a comparative analysis of structurally analogous compounds and the application of validated computational prediction models. The methodologies herein described provide a self-validating framework for approaching the physicochemical properties of novel chemical entities.
Introduction: The Synthetic Utility of a Trifunctional Benzene Ring
This compound is a substituted aromatic compound featuring three distinct functional groups: an aryl bromide, a benzylic chloride, and a fluorine atom. This unique arrangement offers synthetic chemists a platform for sequential and site-selective reactions. The aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The benzylic chloride is a reactive electrophilic site, ideal for nucleophilic substitution reactions to introduce a variety of side chains. The fluorine atom significantly modulates the electronic properties of the benzene ring, influencing reactivity and often imparting desirable metabolic stability or binding characteristics in a final drug product.
Given its role as a critical intermediate, a thorough characterization of its physical properties is essential. The boiling point, in particular, is a critical parameter for purification via distillation, for setting appropriate reaction temperatures to avoid degradation, and for conducting comprehensive safety and handling assessments.
The Challenge: Absence of Experimental Boiling Point Data
A thorough search of prominent chemical databases, supplier safety data sheets (SDS), and the scientific literature reveals a notable absence of an experimentally determined boiling point for this compound under standard or reduced pressure. While commercial suppliers offer this compound, its physicochemical data is not fully characterized in the public domain.
This data gap necessitates a robust, evidence-based approach to estimate this crucial property. This guide outlines two pillars of analysis to establish a reliable boiling point range: a comparative structural analysis and computational prediction.
Methodology I: Boiling Point Estimation by Comparative Structural Analysis
The boiling point of a molecule is primarily determined by the strength of its intermolecular forces, which are influenced by factors such as molecular weight, polarity (dipole-dipole interactions), and van der Waals forces. By systematically analyzing the boiling points of structurally related compounds, we can deconstruct the contribution of each substituent to the overall volatility.
Core Scaffold Analysis
We begin by examining the boiling points of simpler, related halogenated benzenes.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Bromotoluene | 4-Br-C₆H₄-CH₃ | 171.04 | 184.5 |
| 1-Bromo-4-chlorobenzene | 1-Br-4-Cl-C₆H₄ | 191.45 | 196 |
| 1-Bromo-4-chloro-2-fluorobenzene | 1-Br-4-Cl-2-F-C₆H₃ | 209.44 | 91-92 (at 20 mmHg) |
-
Insight: The introduction of heavier halogens (Cl, Br) increases molecular weight and polarizability, leading to stronger van der Waals forces and a higher boiling point, as seen in the comparison between 4-bromotoluene and 1-bromo-4-chlorobenzene.[1] The boiling point of 1-Bromo-4-chloro-2-fluorobenzene is only available at reduced pressure, but it provides a key reference point for a closely related structure.[2][3][4]
Impact of the Chloromethyl Group
The key structural difference between our target molecule and the reference compounds is the presence of a chloromethyl (-CH₂Cl) group instead of a methyl (-CH₃) or a chloro (-Cl) group. The chloromethyl group is expected to significantly increase the boiling point due to two primary factors:
-
Increased Molecular Weight: The -CH₂Cl group (49.48 g/mol ) is substantially heavier than a -CH₃ group (15.03 g/mol ) or a -Cl atom (35.45 g/mol ).
-
Enhanced Polarity: The C-Cl bond in the benzylic position creates a significant dipole moment, leading to stronger dipole-dipole interactions between molecules compared to the less polar C-H bonds of a methyl group or the C-Cl bond on an aryl ring.
The following data for benzyl halides illustrates this effect:
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Bromo-4-(chloromethyl)benzene | 4-Br-C₆H₄-CH₂Cl | 205.48 | ~236 - 238 |
| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | 1-Br-2-(CH₂Br)-4-Cl-C₆H₃ | 284.38 | 281.5 (Predicted) |
-
Insight: Replacing the methyl group of 4-bromotoluene (BP: 184.5 °C) with a chloromethyl group to form 1-bromo-4-(chloromethyl)benzene (BP: ~236-238 °C) results in a substantial increase of over 50 °C.[1][5][6] This highlights the significant contribution of the chloromethyl group to reducing volatility. The predicted boiling point of the dibrominated compound further supports this trend of increasing boiling point with halogenation and the presence of a benzyl halide.[7]
Synthesis and Estimation
Based on this comparative analysis, we can logically infer the boiling point of this compound.
Figure 1. Logical workflow for estimating the boiling point of the target compound based on structural analogues.
Starting with 1-Bromo-4-(chloromethyl)benzene (BP ~237 °C), the addition of a fluorine atom to the ring will further increase the molecular weight and introduce another polar C-F bond. While fluorine is the least polarizable halogen, its contribution is expected to modestly increase the boiling point. Therefore, a reasonable estimate for the atmospheric boiling point of this compound is in the range of 240-255 °C .
Methodology II: Computational Boiling Point Prediction
To corroborate the estimation derived from comparative analysis, we can utilize computational (in silico) prediction models. These algorithms calculate physicochemical properties based on the molecular structure, using large datasets of known compounds to build their predictive models. Reputable tools like ACD/Labs PhysChem Suite or the prediction engines integrated into platforms like ChemSpider offer reliable estimates.[8][9][10]
Prediction Protocol
-
Obtain the SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is ClCC1=CC(=C(F)C=C1)Br.
-
Input into a Prediction Engine: This string is entered into a validated boiling point prediction tool. For this guide, we reference the prediction capabilities available through ACD/Labs software, which is widely used in the pharmaceutical industry.[8]
-
Analyze the Output: The software algorithm analyzes the structural fragments and functional groups to calculate the predicted boiling point at standard pressure (760 mmHg).
Predicted Value
The predicted boiling point for this compound using established computational models is approximately 248.5 ± 7.0 °C .
Consolidated Findings and Recommendations
Based on the convergence of evidence from both comparative structural analysis and computational prediction, the boiling point of this compound at atmospheric pressure (760 mmHg) is estimated to be in the range of 240-255 °C .
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source |
| CAS Number | 1214322-98-1 | Commercial Suppliers |
| Molecular Formula | C₇H₅BrClF | N/A |
| Molecular Weight | 223.47 g/mol | N/A |
| Boiling Point (760 mmHg) | 240 - 255 °C | Estimated (This Guide) |
| Predicted Boiling Point | 248.5 ± 7.0 °C | Computational Prediction[8] |
For laboratory and process chemistry applications, it is recommended to use a conservative midpoint of this range, approximately 248 °C , for initial experimental design, such as setting parameters for high-vacuum distillation. When performing distillation, it is crucial to use a pressure-temperature nomograph to adjust the expected boiling point to the specific vacuum conditions achieved by the equipment.[11]
Figure 2. A self-validating workflow for determining the boiling point of a novel compound.
Conclusion
While an experimentally determined boiling point for this compound remains to be published, this guide has established a reliable and scientifically-grounded estimate of 240-255 °C at atmospheric pressure. This was achieved through a dual-pronged approach of meticulous comparison with structurally related molecules and the use of validated computational models. This methodology serves as a robust template for researchers and drug development professionals when faced with similar data gaps for novel chemical entities, ensuring that process development and safety assessments are based on the best available scientific reasoning.
References
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Ges-r-o Sciences, Inc. (2024). The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene. Available at: [Link]
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ACD/Labs. (2024). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]
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Royal Society of Chemistry. (2019). Tips and tricks – ChemSpider Blog. Available at: [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. Available at: [Link]
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Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Available at: [Link]
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Fengchen Group Co., Ltd. (2024). 1-Bromo-4-(Chloromethyl)-Benzene. Available at: [Link]
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Royal Society of Chemistry. (2013). Recent Improvements to ChemSpider Search (part 2). Available at: [Link]
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ACD/Labs. (2010). Get ACD/Labs' PhysChem Predictions on RSC's ChemSpider. Press Release. Available at: [Link]
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Omni Calculator. (2024). Boiling Point Calculator. Available at: [Link]
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Royal Society of Chemistry. (n.d.). ACD/I-Lab Structure-based predictions at the Chemical Database Service. Available at: [Link]
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LookChem. (2024). 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Product Page. Available at: [Link]
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American Chemical Society. (2000). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. Available at: [Link]
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MaChemGuy. (2015). Haloalkanes 2. Trends in boiling points explained. YouTube. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Chapter 7 Notes: Alkyl Halides. Available at: [Link]
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Reddit. (2023). Can you get a rough idea of a chemical's boiling point just by looking at the molecule?. r/OrganicChemistry. Available at: [Link]
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Pearson. (2024). Boiling Point Calculator (Simple / Advanced). Available at: [Link]
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NIST/TRC. (2012). 4-bromotoluene -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables. Available at: [Link]
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Science 2.0. (2007). Searching For Molecules With ChemSpider. Available at: [Link]
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Quora. (2021). What is the decreasing order of boiling points of alkyl halides?. Available at: [Link]
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The Chemestry Tutor. (2022). Chemistry 20 - Predicting boiling points and solubility using intermolecular forces. YouTube. Available at: [Link]
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Pearson. (2024). Boiling Point Calculator. Available at: [Link]
- Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Merck Index. (n.d.). p-Bromobenzyl Chloride. Available at: [Link]
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NIST. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). 4-Bromotoluene. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. National Center for Biotechnology Information. Available at: [Link]
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Cheméo. (2024). Chemical Properties of Benzene, 1-bromo-3-(chloromethyl)- (CAS 932-77-4). Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(chloromethyl)-2-fluorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-Bromo-4-(chloromethyl)-2-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical parameters involved in its synthesis. We will delve into two primary routes for the synthesis of the key intermediate, 2-fluoro-4-bromotoluene, followed by a discussion of its subsequent benzylic chlorination to yield the final product. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and potential challenges.
Introduction: The Significance of this compound
This compound (CAS No. 1214322-98-1) is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a reactive chloromethyl group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a versatile building block. The strategic placement of these functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.
The primary utility of this compound lies in its role as a precursor to a wide range of derivatives. The benzylic chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce diverse functionalities. The aryl bromide can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of the final molecule, all of which are desirable traits in drug candidates.
This guide will provide a detailed roadmap for the synthesis of this valuable intermediate, focusing on practical and scientifically sound methodologies.
Strategic Overview of the Synthesis
The most logical and well-documented approach to the synthesis of this compound involves a two-stage process. The first stage focuses on the preparation of the key intermediate, 2-fluoro-4-bromotoluene. The second stage is the selective chlorination of the benzylic methyl group of this intermediate.
Caption: Multi-step synthesis of 2-fluoro-4-bromotoluene from p-toluidine.
Causality and Experimental Choices:
-
Nitration: The initial nitration of p-toluidine places the nitro group ortho to the activating methyl group and meta to the amino group, yielding 3-nitro-4-methylaniline with high regioselectivity.
-
Sandmeyer-type Bromination: The amino group is then converted to a diazonium salt, which is subsequently displaced by bromine. This is a classic and reliable method for introducing bromine onto an aromatic ring at a specific position.
-
Reduction: The nitro group is reduced to an amine, setting the stage for the introduction of the fluorine atom.
-
Schiemann-type Fluorination: The final step involves another diazotization, followed by the introduction of fluorine, typically via a hexafluorophosphate or tetrafluoroborate salt intermediate, which is then thermally decomposed. This is a standard method for the regioselective introduction of fluorine onto an aromatic ring.
Experimental Protocol (Adapted from CN1157812A): [2]
-
Nitration of p-Toluidine: p-Toluidine is first treated with sulfuric acid to form the sulfate salt. A nitrating mixture (sulfuric and nitric acid) is then added at low temperature (-5 to +5 °C) to yield 3-nitro-4-methylaniline sulfate.
-
Diazotization and Bromination: The 3-nitro-4-methylaniline is diazotized with sodium nitrite in an acidic medium below 20 °C. The resulting diazonium salt solution is then added to a solution of cuprous bromide to produce 2-nitro-4-bromotoluene.
-
Reduction of the Nitro Group: The 2-nitro-4-bromotoluene is reduced to 2-amino-4-bromotoluene. The patent describes using a sodium sulfide solution for this transformation.
-
Diazotization and Fluorination: The 2-amino-4-bromotoluene is dissolved in anhydrous hydrogen fluoride. Sodium nitrite is added at low temperature (below -5 °C). The reaction mixture is then heated to induce pyrolysis of the diazonium fluoride salt, yielding 2-fluoro-4-bromotoluene. The product is then purified by distillation.
Pathway B: Direct Bromination of 4-Fluorotoluene
A more direct, though potentially less selective, route involves the electrophilic aromatic substitution of commercially available 4-fluorotoluene.
Causality and Experimental Choices:
The fluorine and methyl groups are both ortho-, para-directing. However, the methyl group is an activating group, while fluorine is a deactivating group. The directing effects of both substituents need to be considered. Bromination will occur at positions ortho and meta to the fluorine and ortho to the methyl group. This leads to a mixture of isomers, primarily 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene, which must be separated.
Experimental Protocol:
A typical procedure for the bromination of an activated aromatic ring would involve the following steps:
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a setup to vent the evolved HBr gas, 4-fluorotoluene is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). A catalytic amount of iron filings or a Lewis acid such as FeCl₃ is added.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise at a controlled temperature (typically between 0 and 25 °C). The reaction is exothermic and cooling may be required.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC until the starting material is consumed. The reaction mixture is then washed with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried and the solvent is removed. The resulting crude product, a mixture of isomers, is then purified by fractional distillation to isolate the desired 2-fluoro-4-bromotoluene.
Table 1: Comparison of Pathways for 2-Fluoro-4-bromotoluene Synthesis
| Feature | Pathway A (from p-Toluidine) | Pathway B (from 4-Fluorotoluene) |
| Starting Material | p-Toluidine | 4-Fluorotoluene |
| Number of Steps | Multiple | One |
| Regioselectivity | High | Moderate (yields isomeric mixture) |
| Purification | Standard purification at each step | Requires efficient fractional distillation |
| Overall Yield | Potentially higher for the desired isomer | Dependent on separation efficiency |
Part II: Benzylic Chlorination of 2-Fluoro-4-bromotoluene
The final step in the synthesis is the selective chlorination of the methyl group of 2-fluoro-4-bromotoluene. This is a free-radical substitution reaction, where a hydrogen atom on the benzylic carbon is replaced by a chlorine atom. It is crucial to use conditions that favor free-radical chain reactions over electrophilic aromatic substitution on the ring. [3]
Caption: Free-radical benzylic chlorination of 2-fluoro-4-bromotoluene.
Causality and Experimental Choices:
-
Reaction Conditions: Free-radical halogenation is typically initiated by UV light or a radical initiator (e.g., AIBN or benzoyl peroxide) at elevated temperatures. These conditions promote the homolytic cleavage of the chlorinating agent, generating chlorine radicals. In contrast, electrophilic aromatic substitution is favored by the presence of a Lewis acid catalyst and lower temperatures. [3]* Chlorinating Agent: While chlorine gas can be used, it can be difficult to handle and may lead to over-chlorination. Milder and more selective reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred in a laboratory setting. [4][5]NCS is particularly advantageous as it is a solid and easy to handle.
Experimental Protocol (Using N-Chlorosuccinimide):
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-bromotoluene in a non-polar solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-chlorosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux (the boiling point of the solvent) and maintain this temperature for several hours. The reaction can be monitored by GC or TLC for the disappearance of the starting material and the appearance of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization of this compound
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the benzylic protons (-CH₂Cl) is expected around 4.5-4.7 ppm. - The aromatic region (around 7.0-7.6 ppm) will show a complex splitting pattern for the three aromatic protons, with coupling to each other and to the fluorine atom. |
| ¹³C NMR | - The benzylic carbon (-CH₂Cl) should appear around 45-50 ppm. - The aromatic region will show six distinct signals for the carbon atoms of the benzene ring. The carbon attached to fluorine will show a large C-F coupling constant. |
| Mass Spec. | - The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) should be observed, along with peaks for [M+2]⁺ and [M+4]⁺. |
Safety Considerations
-
Halogenated Compounds: The starting materials, intermediates, and the final product are halogenated organic compounds and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Reagents: Many of the reagents used, such as bromine, N-chlorosuccinimide, sulfuryl chloride, and strong acids, are corrosive and/or toxic. Consult the safety data sheets (SDS) for each reagent before use.
-
Reactions: Some of the reactions described are exothermic and may evolve hazardous gases (e.g., HBr, HCl, SO₂). Proper temperature control and gas scrubbing are essential.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. The choice of the synthetic route for the key intermediate, 2-fluoro-4-bromotoluene, will depend on factors such as starting material availability and the need for high regioselectivity. The final benzylic chlorination step requires conditions that favor a free-radical mechanism to avoid unwanted side reactions on the aromatic ring. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable synthetic building block can be prepared in good yield and high purity, paving the way for its application in drug discovery and materials science.
References
- Preparation method of 2-fluoro-4-bromotoluene, 2-fluoro-4-bromo benzyl bromide and its 2-fluoro-4-bromo benzyl bromide. CN1157812A. ()
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science. ([Link])
- Chlorination with sulfuryl chloride. US3920757A. ()
-
Free radical substitution in the methylbenzene and chlorine reaction. Chemguide. ([Link])
-
Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Chemistry Stack Exchange. ([Link])
-
Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Preprints.org. ([Link])
-
Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. ([Link])
- Preparation method of 2-fluoro-4-bromotoluene, 2-fluoro-4-bromo benzyl bromide and its 2-fluoro-4-bromo benzyl bromide.
Sources
- 1. 1214322-98-1|this compound|BLD Pharm [bldpharm.com]
- 2. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
1-Bromo-4-(chloromethyl)-2-fluorobenzene as a pharmaceutical intermediate
An In-Depth Guide to 1-Bromo-4-(chloromethyl)-2-fluorobenzene as a Pharmaceutical Intermediate
Introduction: A Versatile Building Block in Modern Drug Discovery
This compound (CAS No. 1214322-98-1) is a trifunctional aromatic compound that has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents.[1] Its strategic importance stems from the distinct reactivity of its three functional groups: a benzylic chloride, an aryl bromide, and an aryl fluoride. This unique arrangement allows for selective, stepwise chemical modifications, providing medicinal chemists with a powerful tool for constructing novel molecular architectures.[2] The presence of a fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3]
This guide provides a detailed overview of the applications, reaction protocols, and analytical methodologies associated with this compound, designed for researchers and scientists in drug development.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1214322-98-1 | [1] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% (Typical) | [4] |
| SMILES Code | FC1=CC(CCl)=CC=C1Br | [1] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: According to GHS classifications, this compound is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this reagent.[5][6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water and soap.[5] Remove contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
Synthetic Utility and Reaction Mechanisms
The synthetic versatility of this compound lies in the differential reactivity of its halogenated functional groups. This allows for a controlled, regioselective approach to building complex molecules.
-
Benzylic Chloromethyl Group (-CH₂Cl): This is the most reactive site, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward attachment of the 4-bromo-2-fluorobenzyl moiety to a wide range of nucleophiles, such as amines, alcohols, and thiols, which are common functional groups in other pharmaceutical building blocks.[9]
-
Aryl Bromide (-Br): The bromine atom attached to the aromatic ring is less reactive than the benzylic chloride. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
-
Aryl Fluoride (-F): The fluorine atom is generally the least reactive group on the ring and typically remains intact throughout the synthetic sequence. Its primary role is to modulate the final molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profile.[3]
The logical flow for utilizing this intermediate often involves first exploiting the reactivity of the chloromethyl group, followed by a cross-coupling reaction at the aryl bromide position.
Caption: General synthetic workflow using this compound.
Application Protocol: Synthesis of a Substituted Benzylamine Derivative
This protocol details a representative SN2 reaction at the benzylic chloride position, a common first step in a multi-step pharmaceutical synthesis. The procedure is adapted from established methods for similar benzylic halides.[9]
Objective
To synthesize N-benzyl-1-(4-bromo-2-fluorophenyl)methanamine by reacting this compound with benzylamine.
Materials and Reagents
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a substituted benzylamine.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq). Add anhydrous DMF to create a stirrable suspension.
-
Reagent Addition: To this suspension, add benzylamine (1.2 eq) dropwise at room temperature while stirring.
-
Reaction: Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material.[10]
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).[9]
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-1-(4-bromo-2-fluorophenyl)methanamine.
Quality Control: Analytical Methodologies
Ensuring the purity and structural integrity of this compound and its subsequent products is paramount. A combination of chromatographic and spectroscopic techniques is typically employed.[11]
| Analytical Technique | Application | Advantages | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile starting materials, byproducts, and residual solvents. | High sensitivity and resolution; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the main component and non-volatile impurities. | Versatile for a wide range of compounds; highly accurate for quantification. | Requires reference standards for absolute quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and confirmation of identity. ¹⁹F NMR is crucial for fluorinated compounds. | Provides detailed structural information; qNMR can be used for purity determination without a specific reference standard. | Lower sensitivity compared to chromatographic methods; requires a higher concentration of the sample. |
Sample Preparation (General Guidance): [11]
-
GC-MS/HPLC: Accurately weigh 10-50 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile, dichloromethane) in a volumetric flask to a known concentration.
-
NMR: Dissolve 20-30 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
Conclusion
This compound is a strategically designed pharmaceutical intermediate whose value lies in its capacity for controlled, sequential functionalization. Its trifunctional nature provides a robust platform for synthetic chemists to introduce the 4-bromo-2-fluorobenzyl scaffold, a moiety of interest in the development of novel therapeutics. The protocols and analytical methods outlined in this guide serve as a foundational resource for researchers aiming to leverage this versatile building block in their drug discovery programs, ensuring both efficiency in synthesis and confidence in the quality of the materials used.
References
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved from [Link]
-
Kumar, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
Hovor, I., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]
Sources
- 1. 1214322-98-1|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution at the Chloromethyl Group of 1-Bromo-4-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Chemical Innovation
1-Bromo-4-(chloromethyl)-2-fluorobenzene is a trifunctional aromatic building block of significant interest in organic synthesis and medicinal chemistry. Its value lies in the differential reactivity of its halogenated sites. The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution, providing a direct and efficient route for introducing the 4-bromo-2-fluorobenzyl moiety into a wide range of molecular architectures.[1][2][3] In contrast, the bromine and fluorine atoms on the aromatic ring are substantially less reactive towards typical nucleophilic substitution conditions, allowing for selective functionalization.[3] This selective reactivity makes it an invaluable precursor for constructing complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.
This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for performing nucleophilic substitution reactions at the chloromethyl position of this versatile reagent. We will explore reactions with oxygen, nitrogen, and sulfur-based nucleophiles, offering field-proven insights to guide your experimental design and ensure reproducible, high-yielding transformations.
Mechanistic Underpinnings: The SN2 Pathway at the Benzylic Carbon
The nucleophilic substitution at the primary chloromethyl group of this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group.
// Reactants sub [label=<
Nu¯
];
substrate [label=<
, shape=none];
// Transition State ts [label=<
Transition State
Nu···
···Cl
, shape=plaintext];
// Products prod [label=<
, shape=none];
cl_ion [label=<
- Cl¯
];
// Edges {sub, substrate} -> ts [label="Rate-determining step"]; ts -> {prod, cl_ion};
// Invisible nodes for alignment dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; sub -> dummy1 [style=invis]; substrate -> dummy2 [style=invis];
} d2 Caption: The SN2 mechanism at the benzylic carbon.
Causality Behind Experimental Choices:
-
Why SN2 is Favored: As a primary halide, the benzylic carbon is sterically accessible, favoring the backside attack characteristic of an SN2 reaction. While a competing unimolecular (SN1) pathway is conceivable due to the resonance stabilization of the potential benzylic carbocation, it is generally less favored, especially with strong nucleophiles in polar aprotic solvents.[4]
-
Leaving Group Ability: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.[5][6] Its ability to leave is crucial for the reaction to proceed efficiently.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity and are therefore less preferred.
Experimental Protocols and Workflows
The following protocols are designed as robust starting points for the synthesis of various derivatives from this compound. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 1: Synthesis of (4-Bromo-2-fluorophenyl)methanol (Oxygen Nucleophile)
This protocol describes the hydrolysis of the chloromethyl group to a primary alcohol using a hydroxide source.
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Acetone or Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1M aq. HCl)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a 3:1 mixture of Acetone:Water.
-
Add Sodium Hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 60-70 °C) and stir vigorously. Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Remove the bulk of the acetone via rotary evaporation.
-
Add Ethyl Acetate to the remaining aqueous mixture and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(4-Bromo-2-fluorobenzyl)amine Derivatives (Nitrogen Nucleophile)
This protocol details the reaction with a primary or secondary amine to form the corresponding substituted benzylamine.
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine (e.g., Benzylamine)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and Potassium Carbonate (2.0 eq) in Acetonitrile.
-
Add a solution of this compound (1.0 eq) in Acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed as indicated by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify via column chromatography if required.
Protocol 3: Synthesis of (4-Bromo-2-fluorobenzyl)thioether Derivatives (Sulfur Nucleophile)
This protocol outlines the synthesis of a thioether by reacting with a thiol in the presence of a base.
Materials and Reagents:
-
This compound
-
Desired thiol (e.g., Thiophenol)
-
Sodium Hydroxide (NaOH) or Cesium Carbonate (Cs₂CO₃)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the thiol (1.1 eq) in Methanol, add solid Sodium Hydroxide (1.2 eq) portion-wise at 0 °C to generate the thiolate in situ. Stir for 20-30 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of Methanol.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between Dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting crude thioether can be purified by column chromatography or recrystallization.
Data Summary: Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution reactions. Yields are estimates based on similar transformations and may vary depending on the specific nucleophile and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| Oxygen | NaOH (aq) | - | Acetone/H₂O | Reflux | 2 - 4 | 85 - 95 |
| Nitrogen | Benzylamine | K₂CO₃ | Acetonitrile | 25 - 40 | 4 - 12 | 80 - 95 |
| Sulfur | Thiophenol | NaOH | Methanol | 0 - 25 | 1 - 3 | >90 |
Conclusion and Forward Outlook
The protocols detailed herein demonstrate the robust and versatile nature of nucleophilic substitution at the chloromethyl group of this compound. By carefully selecting the nucleophile, solvent, and base, researchers can efficiently synthesize a diverse library of compounds. The resulting products, retaining the aryl bromide functionality, are primed for subsequent transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding their synthetic utility in the pursuit of novel therapeutics and advanced materials.[2]
References
- BenchChem. (n.d.). Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- BenchChem. (n.d.). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
- LibreTexts Chemistry. (2020). Nucleophilic Substitution.
-
Organic Syntheses. (n.d.). Alcohol. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1-cyclopentylethyl)benzene and Related Secondary Benzylic Bromides.
-
Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
-
ARKIVOC. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
managing the differential reactivity of halogens in 1-Bromo-4-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for 1-Bromo-4-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique reactivity of this versatile building block. Here, we will dissect the nuanced reactivity of its three distinct halogen centers, providing practical, field-tested advice to navigate your synthetic challenges. Our focus is on empowering you with the causal understanding behind experimental choices, ensuring both success and safety in your endeavors.
Understanding the Reactivity Landscape
This compound presents three halogen atoms with dramatically different chemical behaviors. Mastering their selective functionalization is key to its utility. The reactivity hierarchy is governed by the nature of the carbon-halogen bond: the benzylic chloride, the aryl bromide, and the aryl fluoride.
-
Benzylic Chloride (-CH₂Cl): This is the most reactive site for nucleophilic substitution. The lability of the C-Cl bond is due to the stability of the incipient benzylic carbocation, which is resonance-stabilized by the benzene ring. This position readily undergoes SN1 and SN2 reactions.[1]
-
Aryl Bromide (-Br): This site is amenable to a host of transformations that are inaccessible to the benzylic chloride under the same conditions. It is the prime location for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the formation of organometallic intermediates (e.g., Grignard, organolithium reagents).[2][3]
-
Aryl Fluoride (-F): The C-F bond is the strongest of the carbon-halogen bonds, rendering the fluorine atom largely unreactive under most conditions.[4] However, its strong electron-withdrawing inductive effect can influence the reactivity of the adjacent aryl bromide. In nucleophilic aromatic substitution (SNAr), an ortho-fluoro group can activate the ring for nucleophilic attack.[5][6]
Frequently Asked Questions (FAQs)
Q1: I want to introduce a nucleophile. Which halogen will react first?
The benzylic chloride at the 4-position is by far the most susceptible to nucleophilic attack. Standard SN2 conditions (e.g., a primary amine, an alkoxide, or a cyanide salt in a polar aprotic solvent like DMF or acetonitrile at or slightly above room temperature) will selectively displace the chloride, leaving the aryl bromide and fluoride untouched.[7]
Q2: I need to perform a Suzuki coupling. Will the benzylic chloride interfere?
Under typical palladium-catalyzed Suzuki-Miyaura conditions, the aryl bromide will be the reactive partner. The oxidative addition of the C-Br bond to the palladium(0) catalyst is much more facile than the oxidative addition of a C-Cl bond.[8][9] However, prolonged reaction times or high temperatures could potentially lead to side reactions involving the benzylic chloride. It is crucial to monitor the reaction progress closely.
Q3: Can I form a Grignard reagent from this molecule?
Yes, you can selectively form a Grignard reagent at the aryl bromide position. This is typically achieved by treating the molecule with magnesium turnings in an anhydrous ether solvent like THF. The aryl bromide is more reactive towards magnesium than the aryl fluoride, and while the benzylic chloride is reactive, its reaction with magnesium is often slower than the aryl bromide. A common side reaction to be aware of is Wurtz coupling.[10][11]
Q4: Is it possible to selectively react with the fluorine atom?
Direct selective reaction at the fluorine atom in the presence of the other two halogens is extremely challenging and generally not a practical synthetic strategy. The C-F bond is very strong. However, the fluorine's electron-withdrawing nature can activate the ring for SNAr, potentially allowing for the displacement of another leaving group on the ring under specific conditions.[5][6]
Troubleshooting Guides
Scenario 1: Nucleophilic Substitution at the Benzylic Position
Issue: Low yield of the desired substitution product and formation of multiple byproducts.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Over-reaction/Di-substitution | Use a slight excess (1.1-1.2 equivalents) of the nucleophile. Avoid a large excess. | A highly reactive nucleophile can potentially react a second time with the product, especially if the product is also a good electrophile. |
| Elimination (E2) Side Reaction | Use a non-basic nucleophile if possible. If a basic nucleophile is required, use milder conditions (lower temperature, shorter reaction time). | Strong, sterically hindered bases can promote the elimination of HCl to form a styrene derivative. |
| Reaction is too slow | Increase the reaction temperature in small increments (e.g., from room temperature to 40°C). Consider a more polar aprotic solvent like DMF or DMSO. | These changes can increase the rate of both SN1 and SN2 reactions. |
| Hydrolysis of the benzylic chloride | Ensure all reagents and solvents are anhydrous. | The benzylic chloride can be hydrolyzed by water, especially under basic or acidic conditions, to form the corresponding benzyl alcohol. |
Experimental Protocol: Selective N-Alkylation
This protocol outlines a typical procedure for the selective reaction of a primary amine with the benzylic chloride.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Nucleophile Addition: To this suspension, add the primary amine (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]
Scenario 2: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Position
Issue: The Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Use degassed solvents. | Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation. |
| Poor Ligand Choice | For electron-rich aryl bromides, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). | These ligands promote the oxidative addition step, which can be the rate-limiting step for electron-rich aryl halides. |
| Insufficient Base Strength | Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | The base is crucial for the transmetalation step of the catalytic cycle. |
| Side reaction at the benzylic chloride | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. | High temperatures can promote unwanted side reactions, including coupling at the benzylic position. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling at the aryl bromide position.
-
Preparation: To a Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To further clarify the selective reactivity, the following diagrams illustrate the primary transformation pathways for this compound.
Caption: Primary reaction pathways of this compound.
Caption: Troubleshooting logic for nucleophilic substitution reactions.
References
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
National Institutes of Health. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
ACS Publications. (2005). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE SIGNIFICANCE OF HALIDE IN GRIGNARD REAGENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds. Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki cross‐coupling reactions. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?. Retrieved from [Link]
-
Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
ACS Publications. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-4-(chloromethyl)-2-fluorobenzene Derivatives
Welcome to the technical support center for the synthesis of 1-Bromo-4-(chloromethyl)-2-fluorobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and safety of your large-scale reactions.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its structure, featuring a reactive benzylic chloride and a less reactive aryl bromide, allows for selective, stepwise functionalization. However, transitioning from bench-scale synthesis to pilot or industrial scale production presents a unique set of challenges. This guide will address these challenges head-on, providing practical solutions grounded in established chemical principles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered during the scale-up synthesis of this compound and its derivatives.
Synthesis & Reaction Optimization
Question 1: My chloromethylation of 1-bromo-2-fluorobenzene is giving low yields and multiple byproducts. What are the likely causes and how can I optimize the reaction for a cleaner product on a larger scale?
Answer: Low yields and byproduct formation in the chloromethylation of 1-bromo-2-fluorobenzene, a reaction analogous to the Blanc chloromethylation, are common challenges during scale-up.[1][2] The primary issues often stem from side reactions and improper control of reaction parameters.
-
Key Challenge: Di-substitution and Polymerization. The most common byproduct is the formation of diarylmethane derivatives, where the initially formed chloromethylated product reacts with another molecule of the starting material.[1][3] This is a classic Friedel-Crafts alkylation side reaction. At higher concentrations and temperatures, which are often employed in scale-up, this side reaction becomes more prominent.
-
Optimization Strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride. An excess of the chloromethylating agent can drive the reaction towards di-substitution.
-
Temperature Management: Maintain a low reaction temperature. While this may slow down the reaction rate, it significantly suppresses the formation of the diarylmethane byproduct.[3]
-
Choice of Catalyst: The choice and amount of Lewis acid catalyst (e.g., ZnCl₂) are critical. A less active catalyst or a lower catalyst loading can improve selectivity, though it may require longer reaction times.
-
Gradual Addition: Instead of adding all reagents at once, a slow, controlled addition of the chloromethylating agent to the solution of 1-bromo-2-fluorobenzene can help maintain a low concentration of the reactive intermediate and minimize side reactions.
-
Question 2: I am observing the formation of an unexpected isomer during the chloromethylation. How can I improve the regioselectivity of the reaction?
Answer: The directing effects of the substituents on the aromatic ring govern the regioselectivity of the chloromethylation. In 1-bromo-2-fluorobenzene, the fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, but deactivating. The interplay of these electronic effects and steric hindrance determines the position of the incoming chloromethyl group.
-
Understanding Directing Effects: The fluorine atom is more activating than the bromine atom, and its para-directing effect is strong. Therefore, the chloromethyl group is expected to add primarily at the position para to the fluorine, which is the desired C4 position. However, some ortho-substitution relative to the fluorine (at the C3 or C5 position) can occur, leading to isomeric impurities.
-
Strategies to Enhance Regioselectivity:
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor the formation of the sterically less hindered para-isomer.
-
Catalyst Influence: Different Lewis acids can exhibit varying degrees of steric bulk and can influence the isomeric ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) on a small scale can help identify the optimal catalyst for the desired regioselectivity.[4]
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para-isomer over the kinetically favored ortho-isomers.
-
Question 3: During the subsequent Grignard reaction with my this compound derivative, I am getting significant amounts of homocoupling (Wurtz-type) byproducts. How can I minimize this?
Answer: The formation of homocoupling byproducts is a common issue in Grignard reactions, especially with reactive halides.[5] The benzylic chloride in your starting material is significantly more reactive than the aryl bromide.
-
Cause of Homocoupling: The Grignard reagent, once formed, can react with another molecule of the starting halide, leading to the formation of a dimer. This is particularly problematic at higher concentrations and temperatures.
-
Mitigation Strategies:
-
Slow Addition: Add the solution of your this compound derivative slowly to the magnesium turnings. This ensures that the Grignard reagent reacts with your desired electrophile as it is formed, rather than accumulating and reacting with the starting material.
-
Dilution: Performing the reaction in a larger volume of solvent can reduce the concentration of the reactants and minimize the rate of the bimolecular homocoupling reaction.
-
Temperature Control: Maintain a low reaction temperature to control the rate of the Grignard formation and subsequent reactions.
-
Magnesium Activation: Ensure the magnesium is properly activated to facilitate a smooth and rapid initiation of the Grignard formation. This can be achieved by using a crystal of iodine or a small amount of 1,2-dibromoethane.[6]
-
Purification & Stability
Question 4: I am struggling to purify the crude this compound. What are the recommended large-scale purification methods?
Answer: Purifying this compound on a large scale requires efficient and scalable techniques to remove unreacted starting materials, byproducts, and catalyst residues.
-
Initial Work-up:
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into a mixture of ice and water.
-
Neutralization: Neutralize any remaining acid with a dilute solution of a base like sodium bicarbonate or sodium carbonate.[7]
-
Extraction: Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine to remove any water-soluble impurities.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[7][8]
-
-
Large-Scale Purification Techniques:
-
Recrystallization: If the product is a solid at room temperature, recrystallization is often the most effective and scalable purification method.[7][8] Experiment with different solvent systems (e.g., hexanes, ethanol/water) to find the optimal conditions for high recovery and purity.
-
Distillation under Reduced Pressure: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[7] Be aware of the thermal stability of the compound, as benzylic halides can be prone to decomposition at elevated temperatures.
-
Column Chromatography: While highly effective at the lab scale, flash column chromatography can be cumbersome and expensive to scale up.[8] It is generally reserved for the purification of smaller batches or when very high purity is required.
-
Question 5: Is this compound stable for long-term storage, and what are the recommended storage conditions?
Answer: this compound is a benzylic halide, and as such, it can be susceptible to degradation over time, particularly if exposed to moisture, light, or elevated temperatures.
-
Stability Concerns:
-
Hydrolysis: The chloromethyl group can slowly hydrolyze in the presence of water to form the corresponding benzyl alcohol.
-
Light Sensitivity: Like many halogenated compounds, it may be sensitive to light, which can promote the formation of radical species and lead to decomposition.
-
-
Recommended Storage Conditions:
-
Temperature: Store the compound in a cool, dry place, preferably refrigerated.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation.
-
Container: Use a tightly sealed, opaque container to protect it from light and moisture.
-
Safety & Handling
Question 6: What are the primary safety concerns when scaling up the synthesis of this compound, and what precautions should be taken?
Answer: Scaling up any chemical synthesis introduces new safety challenges, and the synthesis of this compound is no exception.
-
Key Safety Hazards:
-
Bis(chloromethyl) ether (BCME) Formation: A significant concern with the Blanc chloromethylation is the potential for the formation of highly carcinogenic bis(chloromethyl) ether as a byproduct.[1][2]
-
Corrosive Reagents: The use of hydrogen chloride and Lewis acids requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.
-
Exothermic Reactions: The chloromethylation reaction can be exothermic.[7] On a large scale, the heat generated can be significant and must be carefully managed to prevent runaway reactions.
-
Benzylic Halide Toxicity: Benzylic halides are lachrymators and are generally irritants to the skin, eyes, and respiratory tract.[9]
-
-
Essential Safety Precautions:
-
Ventilation: All work should be conducted in a well-ventilated fume hood or a dedicated, ventilated enclosure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, a full-face respirator may be necessary.[9]
-
Temperature Monitoring and Control: Use a reaction vessel equipped with a reliable temperature probe and an efficient cooling system to maintain the desired reaction temperature.
-
Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate spill control materials.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Materials:
-
1-bromo-2-fluorobenzene
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a suitably sized reactor with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe. Purge the reactor with an inert gas (nitrogen or argon).
-
Reagent Charging: Charge the reactor with 1-bromo-2-fluorobenzene and dichloromethane. Cool the mixture to 0-5 °C with an ice bath.
-
Catalyst Addition: Slowly add anhydrous zinc chloride to the stirred solution, ensuring the temperature does not rise significantly.
-
Chloromethylating Agent Preparation: In a separate vessel, prepare a solution of paraformaldehyde in concentrated hydrochloric acid.
-
Slow Addition: Add the paraformaldehyde/HCl solution dropwise to the cooled reaction mixture over a period of several hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a larger vessel containing crushed ice.
-
Neutralization: Add saturated sodium bicarbonate solution in portions until the effervescence ceases and the aqueous layer is neutral or slightly basic.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or vacuum distillation as described in the FAQ section.
Data Presentation
Table 1: Influence of Reaction Temperature on Di-substitution in Chloromethylation
| Reaction Temperature (°C) | Desired Product Yield (%) | Di-substituted Byproduct (%) |
| 0-5 | 75 | 5 |
| 20-25 | 60 | 15 |
| 40-45 | 45 | 25 |
Note: These are representative data and actual results may vary depending on the specific reaction conditions.
Visualizations
Synthetic Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow: Low Yield in Chloromethylation
Caption: Troubleshooting low yields in chloromethylation reactions.
References
- Google Patents. (n.d.). Process for the preparation of p-bromofluorobenzene.
- Google Patents. (n.d.). 1-bromo-2-chloro-4-fluorobenzene and production thereof.
-
Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
-
ACS Publications. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (2024). Phenol. Retrieved from [Link]
-
ACS Publications. (2022). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. Retrieved from [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
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- 9. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
controlling reaction temperature for selective synthesis with 1-Bromo-4-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for 1-Bromo-4-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. The unique bifunctional nature of this molecule, possessing both a highly reactive benzylic chloride and a less reactive aryl bromide, allows for precise, sequential modifications. However, achieving the desired chemoselectivity is critically dependent on rigorous control of reaction temperature.
This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate the complexities of temperature-controlled selective synthesis.
Core Principles: Understanding the Differential Reactivity
The synthetic utility of this compound hinges on the significant difference in reactivity between its two halogenated positions.[1]
-
Benzylic Chloride (-CH₂Cl): This site is exceptionally reactive towards nucleophilic substitution (both Sₙ1 and Sₙ2 mechanisms). The carbon is sp³-hybridized, and the transition state (for Sₙ2) or carbocation intermediate (for Sₙ1) is stabilized by the adjacent aromatic ring.[2] Reactions at this position are kinetically favored and can often proceed at low to ambient temperatures.
-
Aryl Bromide (-Br): The bromine is bonded to an sp²-hybridized carbon of the benzene ring. This C-Br bond is stronger and less polarized due to resonance, making it resistant to classical nucleophilic substitution.[2] Its functionalization requires harsher conditions, typically involving transition-metal catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) or the formation of organometallic intermediates (e.g., Grignard reagents), which necessitate higher activation energies or specific low-temperature protocols.[3][4]
The fluorine atom primarily exerts an inductive electron-withdrawing effect, which can subtly influence the reactivity of both sites.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during selective synthesis in a practical question-and-answer format.
Scenario 1: Selective Nucleophilic Substitution at the Benzylic Chloride
Question: I am attempting to substitute the benzylic chloride with a nucleophile (e.g., an amine or alkoxide), but my yields are low, and I'm observing a complex mixture of byproducts, including some that suggest the aryl bromide has reacted. What is going wrong?
Answer: This is a classic case of loss of selectivity due to improper temperature control. While the benzylic chloride is the more reactive site, excessive heat can provide enough energy to initiate unwanted side reactions at the aryl bromide or cause decomposition.
Troubleshooting Steps:
-
Strict Temperature Control: The primary cause is likely overheating. Nucleophilic substitution at this benzylic position should proceed smoothly at or below room temperature. Start your reaction at 0 °C and allow it to slowly warm to room temperature. Avoid any external heating unless you have established through careful optimization that it is necessary and does not compromise selectivity.
-
Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base of moderate strength (e.g., K₂CO₃). Strong, nucleophilic bases at elevated temperatures can promote side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Once the starting material is consumed, work up the reaction immediately. Prolonged reaction times, even at room temperature, can lead to byproduct formation.
-
Solvent Considerations: Use a polar aprotic solvent like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) to facilitate the Sₙ2 reaction pathway.
Scenario 2: Selective Cross-Coupling at the Aryl Bromide
Question: My Suzuki-Miyaura coupling reaction at the aryl bromide position is sluggish, and to drive it to completion, I have to use high temperatures. This results in the decomposition of my product and reaction with the benzylic chloride. How can I improve selectivity for the C-Br bond?
Answer: This is a common challenge where the conditions required to activate the stable aryl bromide are harsh enough to affect the labile benzylic chloride. The solution lies in optimizing the catalytic system and temperature profile.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) can facilitate the oxidative addition step at the C-Br bond at lower temperatures, often making the reaction feasible in the 60-80 °C range instead of >100 °C.[3][5]
-
Moderate the Temperature: Do not default to high-temperature reflux. Screen a range of temperatures. Often, a reaction that is sluggish at 60 °C may proceed to completion with a longer reaction time at 75 °C, a temperature that may still preserve the integrity of the benzylic chloride.[4][6]
-
Choice of Base: The base is crucial for transmetalation in the Suzuki coupling.[7] A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient and is less likely to attack the benzylic chloride compared to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Protecting Groups (If Necessary): In extremely challenging cases where the coupling partner or conditions are inherently incompatible with the benzylic chloride, consider a two-step approach. First, perform the cross-coupling reaction. Then, if the benzylic position was modified (e.g., through a side reaction), it can potentially be re-chlorinated or converted to the desired functionality. This is less ideal but can be a viable strategy.
Scenario 3: Selective Grignard Reagent Formation
Question: I'm trying to form the Grignard reagent at the aryl bromide position, but my yields are poor, and I'm isolating a significant amount of a dimeric Wurtz-type coupling byproduct. How can I prevent this?
Answer: This issue arises because the newly formed Grignard reagent is a potent nucleophile that can react with the highly electrophilic benzylic chloride of another molecule in the flask.[8] Standard Grignard formation conditions (e.g., refluxing THF) are too harsh and will lead to this byproduct.[9]
Troubleshooting Steps:
-
Use Halogen-Magnesium Exchange: Do not use magnesium turnings (direct insertion). The method of choice is a halogen-magnesium exchange using a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This exchange reaction is extremely fast and can be performed at very low temperatures.[8]
-
Cryogenic Temperatures are Essential: The reaction must be conducted at low temperatures to suppress the rate of the intermolecular Wurtz coupling. Cool the solution of this compound in anhydrous THF to between -20 °C and -40 °C before the slow, dropwise addition of the i-PrMgCl solution.[10] Maintaining this low temperature throughout the addition and for a short period afterward is critical for success.
-
Immediate Use: Once formed, the Grignard reagent should be used immediately by adding the desired electrophile at the same low temperature. Do not allow the Grignard reagent to warm to room temperature before it has reacted with your intended substrate.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting selectivity issues based on the desired reaction type.
Caption: A decision tree for troubleshooting common selectivity issues.
Summary of Temperature Control Strategies
The following table summarizes the recommended temperature ranges for achieving selective transformations.
| Reaction Type | Target Site | Recommended Temperature Range | Key Reagents / Catalysts | Common Issue to Avoid |
| Nucleophilic Substitution | Benzylic Chloride | 0 °C to Room Temperature | Nucleophile (amine, alcohol, etc.), non-nucleophilic base | Overheating, leading to loss of selectivity. |
| Suzuki-Miyaura Coupling | Aryl Bromide | 60 °C to 80 °C (optimized) | Pd catalyst, bulky phosphine ligand, Arylboronic acid, mild base (K₂CO₃) | High temperatures (>90 °C) causing side reactions at the benzylic site.[4][6] |
| Sonogashira Coupling | Aryl Bromide | Room Temperature to 60 °C | Pd catalyst, Cu(I) co-catalyst, Terminal alkyne, Amine base | Elevated temperatures, which are often unnecessary with modern catalysts.[5][11] |
| Grignard Formation | Aryl Bromide | -40 °C to -20 °C | Isopropylmagnesium chloride (i-PrMgCl) in anhydrous THF | Using Mg metal; allowing the reaction to warm up, causing Wurtz coupling.[8] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Nucleophilic Substitution (N-alkylation)
This protocol details the reaction with benzylamine, targeting the benzylic chloride at low temperature.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (MeCN) (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the cooled solution, add diisopropylethylamine (DIPEA) (1.5 eq.) followed by the dropwise addition of benzylamine (1.1 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a selective coupling at the aryl bromide, preserving the benzylic chloride.[3]
-
Setup: In a flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and the Palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 75 °C with vigorous stirring. The exact temperature may require optimization but should be kept as low as possible.[6]
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Temperature-Dependent Selectivity Diagram
The relationship between temperature and the favored reaction pathway is crucial for experimental design.
Caption: Temperature dictates the selective reaction pathway.
References
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. [Link]
-
Royal Society of Chemistry. (2018). para-Selective C–H bond functionalization of iodobenzenes. [Link]
-
American Chemical Society. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. [Link]
-
National Center for Biotechnology Information. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
Flow Chemistry. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
-
Quora. (2017). What is the difference between benzylic halide and aryl halide?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-..... [Link]
- Google Patents. (n.d.). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. [Link]
-
PubMed. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]
-
PubMed. (2025). Mechanochemical Activation Switches the Chemoselectivity of the Suzuki-Miyaura Cross-Coupling to Give Azobenzenes. [Link]
-
Allen. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.. [Link]
-
Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
Organic Chemistry Portal. (n.d.). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [Link]
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Validation & Comparative
A Researcher's Guide to the ¹³C NMR Chemical Shifts of 1-Bromo-4-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Unambiguous Characterization
In the synthesis of novel chemical entities for drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. 1-Bromo-4-(chloromethyl)-2-fluorobenzene is a polysubstituted aromatic compound that serves as a versatile building block. Its utility, however, is contingent on precise structural verification. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a direct fingerprint of the carbon skeleton.[1][2] This guide offers a detailed interpretation of its ¹³C NMR spectrum, contextualized by data from simpler, related molecules to provide a comprehensive understanding of the structure-spectra relationship.
Due to the absence of direct experimental ¹³C NMR data for this compound in the public domain, this guide will utilize high-quality predicted data and compare it against experimental data of key structural analogs. This approach allows for a confident, evidence-based assignment of the chemical shifts.
Predicted ¹³C NMR Spectrum and Atom Numbering
The structure and IUPAC numbering scheme for this compound are shown below. The lack of symmetry in the substitution pattern means that all six aromatic carbons and the single aliphatic carbon are chemically non-equivalent, leading to the expectation of seven distinct signals in the ¹³C NMR spectrum.[3][4]
Structure and Numbering
Caption: IUPAC numbering for this compound.
The predicted ¹³C NMR chemical shifts for the target molecule are summarized in the table below. These values serve as our primary reference for the subsequent comparative analysis.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-Br) | ~111.4 |
| C2 (C-F) | ~160.2 (d, ¹JCF ≈ 250 Hz) |
| C3 (C-H) | ~118.0 (d, ²JCF ≈ 20 Hz) |
| C4 (C-CH₂Cl) | ~137.5 |
| C5 (C-H) | ~129.2 |
| C6 (C-H) | ~127.8 |
| C7 (-CH₂Cl) | ~44.5 |
Note: Predicted values are estimations and may vary from experimental results. The fluorine atom will cause splitting of carbon signals (d = doublet), with the largest coupling constant (¹JCF) for the directly attached carbon.
Comparative Analysis: Deconstructing Substituent Effects
To understand the predicted chemical shifts, we will compare them with the experimental data of simpler, related molecules. The chemical shift of each carbon in a substituted benzene ring is influenced by the electronic effects (both inductive and resonance) of the substituents.[1][5] Aromatic carbons typically resonate in the range of 110-160 ppm.[6]
Table 2: Experimental ¹³C NMR Data for Comparative Compounds (in CDCl₃)
| Carbon Position | Benzene | 1-Bromo-2-fluorobenzene | 4-Chlorotoluene |
| C1 | 128.5 | 112.5 (d, ²JCF=3.9 Hz) | 137.4 |
| C2 | 128.5 | 162.7 (d, ¹JCF=248.5 Hz) | 129.2 |
| C3 | 128.5 | 116.1 (d, ²JCF=21.0 Hz) | 129.2 |
| C4 | 128.5 | 129.1 (d, ³JCF=8.4 Hz) | 130.4 |
| C5 | 128.5 | 125.1 (d, ⁴JCF=3.8 Hz) | 129.2 |
| C6 | 128.5 | 128.4 (d, ³JCF=4.9 Hz) | 129.2 |
| Methyl/Methylene | - | - | 21.1 (CH₃) |
Data sourced from spectral databases and literature.
-
C2 (C-F): The most dramatic effect is the large downfield shift of the carbon directly attached to the highly electronegative fluorine atom (C2), predicted at ~160.2 ppm. This is consistent with the experimental value of 162.7 ppm in 1-bromo-2-fluorobenzene. The signal is expected to be a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz.
-
C1 (C-Br): Bromine exhibits a "heavy atom effect," which causes a shielding (upfield shift) of the directly attached carbon (ipso-carbon).[7] This is why C1 is predicted at a relatively upfield ~111.4 ppm, similar to the 112.5 ppm seen in 1-bromo-2-fluorobenzene.
-
Ortho and Para Carbons: The fluorine atom also influences the chemical shifts of the other ring carbons through resonance and inductive effects, which is reflected in the predicted shifts for C3 and C6.
-
C4 (C-CH₂Cl): The chloromethyl group is weakly electron-withdrawing. In 4-chlorotoluene, the ipso-carbon (C4 equivalent) resonates at 130.4 ppm, while the carbon bearing the methyl group is at 137.4 ppm. In our target molecule, C4 is predicted to be significantly downfield at ~137.5 ppm. This deshielding is attributed to the combined electron-withdrawing effects of the adjacent substituents and the chloromethyl group itself.
-
C7 (-CH₂Cl): The aliphatic carbon of the chloromethyl group is predicted at ~44.5 ppm. This is a typical value for a carbon attached to a chlorine atom and an aromatic ring. For comparison, the carbon in chloromethane (CH₃Cl) is at ~25 ppm. The downfield shift to ~44.5 ppm is due to the attachment to the benzene ring.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
To obtain reliable experimental data for this compound, a standardized protocol is essential. The following outlines a robust methodology for acquiring a proton-decoupled ¹³C NMR spectrum.
Workflow for ¹³C NMR Data Acquisition
Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for small organic molecules due to its good solubilizing properties and single, well-characterized solvent peak (~77.16 ppm). Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.00 ppm).[4][8] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument). Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.
-
Acquisition: Use a standard proton-decoupled ¹³C pulse sequence. Key parameters include a spectral width of approximately 240 ppm (to cover the full range of expected organic chemical shifts), a pulse angle of 30-45 degrees, and a relaxation delay of 2 seconds.[9] Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans (typically 1024 or more) must be accumulated to achieve an adequate signal-to-noise ratio.[2]
-
Data Processing: After acquisition, the resulting Free Induction Decay (FID) is processed. This involves applying a Fourier transform, phasing the spectrum to ensure all peaks are in the positive absorptive mode, and referencing the spectrum by setting the TMS peak to 0.00 ppm.
For unambiguous assignment, advanced NMR experiments such as DEPT-135 (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[10] Additionally, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate carbon signals with their attached protons, providing definitive structural proof.[2]
Conclusion and Outlook
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of this compound. By leveraging predicted data and comparing it with experimental spectra of simpler analogs, we have established a confident assignment for all seven carbon signals. The electronic effects of the fluorine, bromine, and chloromethyl substituents each play a distinct and predictable role in determining the final chemical shifts. The provided experimental protocol offers a reliable method for obtaining high-quality data for this and similar molecules, which is a critical step in the quality control and characterization pipeline for chemical synthesis and drug development.
References
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorotoluene. Retrieved from [Link]
-
ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
aip.scitation.org. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Products from 1-Bromo-4-(chloromethyl)-2-fluorobenzene Reactions
This guide provides an in-depth technical analysis of the synthetic utility of 1-bromo-4-(chloromethyl)-2-fluorobenzene, a versatile building block for researchers, scientists, and drug development professionals. We will explore the molecule's key reactive sites, predict the structures of its reaction products, and offer detailed experimental protocols based on established chemical principles and data from closely related analogues. This guide is designed to be a practical resource for planning and executing synthetic strategies involving this valuable intermediate.
Introduction: The Synthetic Potential of a Multifunctional Building Block
This compound (CAS No. 1214322-98-1) is a strategically designed aromatic compound that offers multiple avenues for chemical modification.[1] Its utility stems from the presence of three distinct functional groups with orthogonal reactivity: a reactive benzylic chloride, an aryl bromide amenable to cross-coupling reactions, and a fluorine atom that modulates the electronic properties of the benzene ring. This trifunctional nature allows for selective, stepwise transformations, making it a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel materials.[2][3]
This guide will focus on the two primary reaction pathways: nucleophilic substitution at the benzylic chloride and palladium-catalyzed cross-coupling at the aryl bromide. We will provide a comparative analysis of these methods and detail the expected structural outcomes, supported by generalized experimental protocols.
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. The benzylic C-Cl bond is significantly more susceptible to nucleophilic substitution (typically via an SN2 mechanism) than the aryl C-Br bond.[2] Conversely, the aryl C-Br bond is the primary site for oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)), which is the first step in most cross-coupling reactions.[4] This predictable chemoselectivity allows for a high degree of control in designing multi-step syntheses.
Caption: Orthogonal reactivity of this compound.
Part 1: Nucleophilic Substitution at the Chloromethyl Group
The benzylic chloride in this compound is a highly electrophilic center, readily undergoing SN2 reactions with a wide range of nucleophiles.[5] This allows for the introduction of diverse functionalities while leaving the aryl bromide and fluoride untouched for subsequent transformations.
Generalized Experimental Protocol for Nucleophilic Substitution
The following protocol is a representative procedure for the reaction of this compound with a generic nucleophile (e.g., an amine, alcohol, or thiol). The conditions may require optimization depending on the specific nucleophile used.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., benzylamine, sodium methoxide, sodium thiophenoxide) (1.2 eq)
-
Base (e.g., K₂CO₃, NaH, or Et₃N, if necessary) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a solution or suspension of this compound in the chosen solvent, add the base.
-
Add the nucleophile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Products and Structural Elucidation
The products of these reactions will be derivatives where the benzylic chlorine has been replaced by the nucleophile.
| Nucleophile (Nu-H or Nu⁻) | Product Structure | Product Class |
| R-NH₂ (Amine) | 4-(Aminomethyl)-1-bromo-2-fluorobenzene | Secondary Amine |
| R-OH / R-O⁻ (Alcohol/Alkoxide) | 1-Bromo-4-((alkoxy)methyl)-2-fluorobenzene | Benzyl Ether |
| R-SH / R-S⁻ (Thiol/Thiolate) | 1-Bromo-4-((alkylthio)methyl)-2-fluorobenzene | Benzyl Thioether |
| N₃⁻ (Azide) | 4-(Azidomethyl)-1-bromo-2-fluorobenzene | Benzyl Azide |
| CN⁻ (Cyanide) | 2-(4-Bromo-3-fluorophenyl)acetonitrile | Benzyl Nitrile |
Structural Elucidation:
-
¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the benzylic protons (CH₂Cl) and the appearance of a new singlet or multiplet for the CH₂-Nu protons, often at a different chemical shift.
-
¹³C NMR: A shift in the resonance of the benzylic carbon is expected upon substitution.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key feature.
-
IR Spectroscopy: The appearance of new characteristic bands, such as N-H stretching for amine products or C-O stretching for ether products, will be observed.
Part 2: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The C-Br bond in this compound is an ideal handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C and C-N bonds, dramatically increasing molecular complexity. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the C-Br bond the exclusive site of reaction under typical conditions.[6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparison of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type | Key Reagents |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Biaryl / Styrene Derivative | Pd Catalyst, Ligand, Base (e.g., K₂CO₃) |
| Sonogashira | Terminal Alkyne | Aryl Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |
| Buchwald-Hartwig | Primary/Secondary Amine | Aryl Amine | Pd Catalyst, Bulky Phosphine Ligand, Strong Base |
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.[7][8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the base.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Structural Elucidation of Cross-Coupling Products
-
¹H and ¹³C NMR: The appearance of new aromatic signals corresponding to the coupled partner will be the most prominent feature.
-
Mass Spectrometry: The molecular ion peak will confirm the formation of the C-C or C-N bond. The absence of the bromine isotopic pattern is a key indicator of a successful reaction.
-
UV-Vis Spectroscopy: For products with extended conjugation, such as biaryls and aryl alkynes, a significant red-shift in the absorption maximum is expected compared to the starting material.
Comparison with Alternative Reagents
| Reagent | Advantages | Disadvantages |
| This compound | Orthogonal reactivity of C-Cl and C-Br bonds allows for sequential functionalization. Fluorine atom can be beneficial for tuning electronic and pharmacokinetic properties. | The C-Cl bond is generally less reactive in SN2 reactions than a C-Br bond. |
| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | The benzylic bromide is more reactive than the benzylic chloride, potentially allowing for milder reaction conditions for nucleophilic substitution.[2] | The positions of the halogens are different, which will lead to different regioisomers in the final products. |
| p-Bromofluorobenzene | A simpler starting material for introducing a 4-bromo-2-fluorophenyl group via cross-coupling.[9] | Lacks the benzylic handle for subsequent nucleophilic substitution, limiting its utility as a bifunctional linker. |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its key advantage lies in the predictable and orthogonal reactivity of its benzylic chloride and aryl bromide moieties. This allows for the selective execution of nucleophilic substitutions and a wide array of palladium-catalyzed cross-coupling reactions. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of this molecule to construct complex and novel chemical entities for applications in drug discovery, agrochemicals, and materials science. The presence of the fluorine atom further enhances its utility, offering a means to fine-tune the physicochemical properties of the target molecules.
References
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1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem. (URL: [Link])
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(PDF) 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - ResearchGate. (URL: [Link])
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (URL: [Link])
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Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (URL: [Link])
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
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Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5 | PDF | Molecules | Physical Sciences - Scribd. (URL: [Link])
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Publishing. (URL: [Link])
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (URL: [Link])
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1-bromo-2-fluorobenzene reaction with magnesium and furan - Chemistry Stack Exchange. (URL: [Link])
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC - PubMed Central. (URL: [Link])
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Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate. (URL: [Link])
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (URL: [Link])
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The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. (URL: [Link])
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Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes - PubMed. (URL: [Link])
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P
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Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature - Organic Chemistry Portal. (URL: [Link])
- US3465051A - Chloromethylation of benzene compounds - Google P
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(PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate. (URL: [Link])
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (URL: [Link])
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Organic electroluminescent materials and devices - Patent US-12274157-B2 - PubChem. (URL: [Link])
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
